molecular formula C15H15FN4S B2731154 4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 692746-43-3

4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2731154
CAS No.: 692746-43-3
M. Wt: 302.37
InChI Key: YVKNQNHZKHQKEX-UHFFFAOYSA-N
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Description

4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor, which makes it a promising candidate for cancer treatment .

Chemical Reactions Analysis

4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDKs, particularly CDK2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2 .

Properties

IUPAC Name

4-butylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4S/c1-2-3-8-21-15-13-9-19-20(14(13)17-10-18-15)12-6-4-11(16)5-7-12/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKNQNHZKHQKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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